![molecular formula C9H14BrN3O B12942132 2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88733-74-8](/img/structure/B12942132.png)
2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-aryl-1-ethanone with butylamine in the presence of a suitable catalyst. One common method involves the use of isoquinoline as a catalyst, which facilitates the addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while cycloaddition reactions can produce complex ring structures .
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-aryl-1-ethanone: Shares a similar structure but lacks the butylamino group.
1-Bromo-2-butyne: Another brominated compound with different reactivity and applications.
Uniqueness
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone is unique due to its combination of the imidazole ring and the butylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
88733-74-8 |
|---|---|
Fórmula molecular |
C9H14BrN3O |
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H14BrN3O/c1-2-3-4-11-9-12-6-7(13-9)8(14)5-10/h6H,2-5H2,1H3,(H2,11,12,13) |
Clave InChI |
DGMSONSOYJZZRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=C(N1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


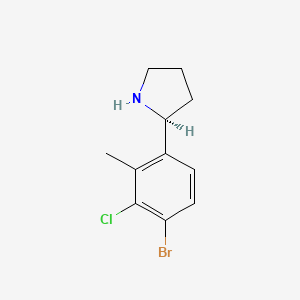
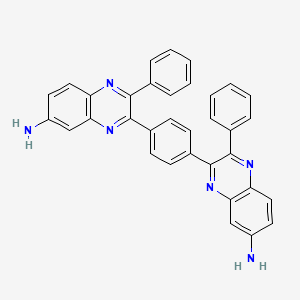
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
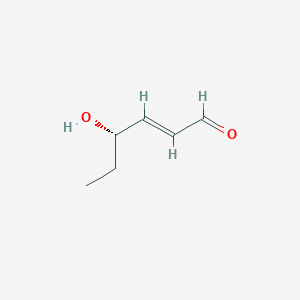
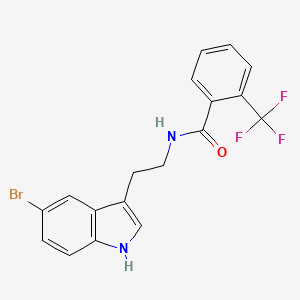
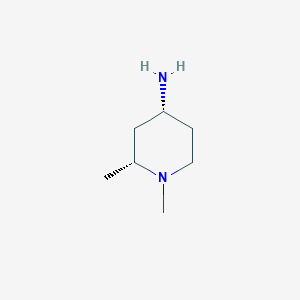

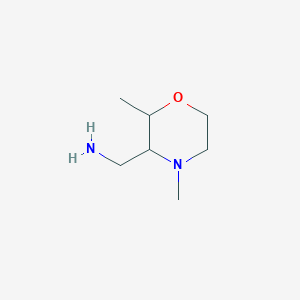

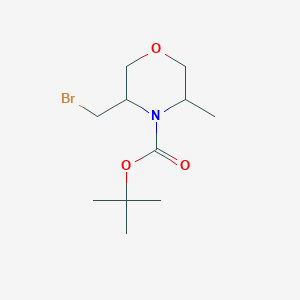

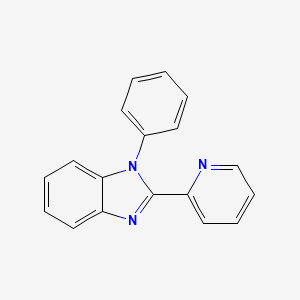
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
